
4-(Aminomethyl)pyridine-2-carboxamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)picolinamide dihydrochloride , is a chemical compound with the following properties:
CAS Number: 2551118-07-9
Molecular Formula: C₇H₉N₃O · 2HCl
Molecular Weight: 224.09 g/mol
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-(aminomethyl)pyridine-2-carboxamidedihydrochloride involves the following steps:
Amination of Pyridine Ring: The amination of pyridine with formaldehyde and ammonia leads to the formation of the aminomethylpyridine intermediate.
Carboxamidation: The aminomethylpyridine intermediate is then reacted with carboxylic acid (e.g., picolinic acid) to form the desired compound.
Industrial Production Methods: While specific industrial production methods may vary, the compound is typically synthesized on a larger scale using similar principles as the laboratory synthesis.
Chemical Reactions Analysis
4-(Aminomethyl)pyridine-2-carboxamidedihydrochloride can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the amino group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions.
Common Reagents and Conditions: Reagents like acids, bases, and oxidizing agents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in several scientific fields:
Organic Synthesis: It serves as a versatile building block in organic synthesis.
Catalysis: It can act as a ligand in metal-catalyzed reactions.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Mechanism of Action
The exact mechanism of action for 4-(aminomethyl)pyridine-2-carboxamidedihydrochloride varies based on its specific application. it likely interacts with biological targets through its amino and carboxamide groups.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include other aminomethylpyridines and picolinamides.
Remember that this compound’s properties and applications may continue to evolve as research progresses
Properties
Molecular Formula |
C7H11Cl2N3O |
|---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
4-(aminomethyl)pyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH/c8-4-5-1-2-10-6(3-5)7(9)11;;/h1-3H,4,8H2,(H2,9,11);2*1H |
InChI Key |
XCQVIYXZDDHPME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CN)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide](/img/structure/B13521026.png)
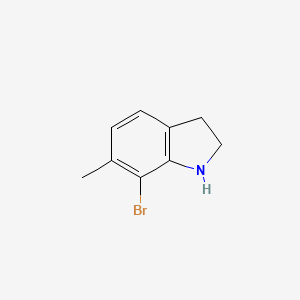
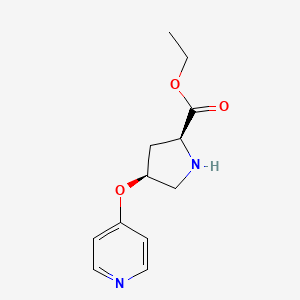
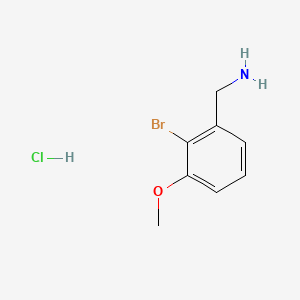
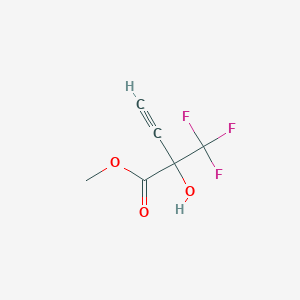
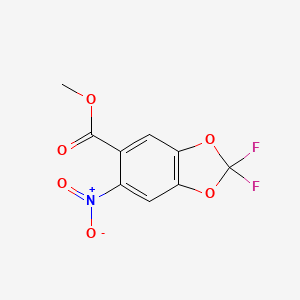
![Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)
![ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride](/img/structure/B13521078.png)

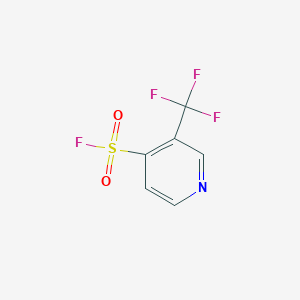
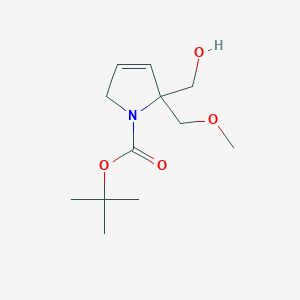
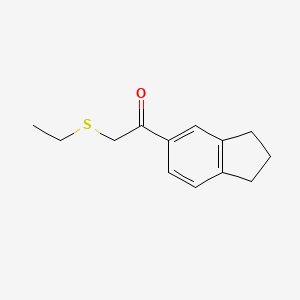
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine](/img/structure/B13521119.png)
